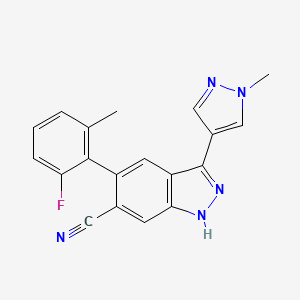
Hpk1-IN-24
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hematopoietic Progenitor Kinase 1 Inhibitor 24 (Hpk1-IN-24) is a small molecule inhibitor targeting Hematopoietic Progenitor Kinase 1 (HPK1), a member of the mitogen-activated protein kinase kinase kinase kinase (MAP4K) family. HPK1 plays a crucial role in negatively regulating T-cell receptor (TCR) and B-cell signaling, making it a promising target for cancer immunotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hpk1-IN-24 involves structure-based virtual screening and kinase inhibition assays. The preparation of receptor and ligands is based on the X-ray crystal structure of human HPK1 kinase in complex with sunitinib . The synthetic route typically involves the following steps:
Ligand Preparation: The ligands are prepared using standard organic synthesis techniques.
Docking and Screening: Glide docking-based virtual screening is performed to identify potential inhibitors.
Kinase Inhibition Assay: The identified compounds are tested for kinase inhibition activity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the process likely involves large-scale organic synthesis techniques, purification, and quality control measures to ensure the compound’s efficacy and safety .
Chemical Reactions Analysis
Types of Reactions
Hpk1-IN-24 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity .
Major Products Formed
The major products formed from these reactions include various intermediates and by-products, which are further purified to obtain the final compound, this compound .
Scientific Research Applications
Hpk1-IN-24 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound in kinase inhibition studies.
Biology: Investigated for its role in modulating immune cell functions.
Medicine: Explored as a potential therapeutic agent in cancer immunotherapy, particularly for enhancing T-cell activation and overcoming immunosuppressive signals in the tumor microenvironment
Mechanism of Action
Hpk1-IN-24 exerts its effects by inhibiting HPK1, which is involved in the negative regulation of T-cell activation. Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP76 at Ser376, leading to the destabilization of SLP76 microclusters and attenuation of TCR signaling . By inhibiting HPK1, this compound enhances T-cell activation and improves immune responses against tumors .
Comparison with Similar Compounds
Hpk1-IN-24 is compared with other HPK1 inhibitors, such as:
Compound K: A novel, potent, and selective HPK1 small molecule kinase inhibitor.
Compound 1: Another HPK1 inhibitor that enhances Th1 cytokine production and reverts immune suppression.
This compound is unique due to its specific structure and high selectivity for HPK1, making it a promising candidate for further development in cancer immunotherapy .
Properties
Molecular Formula |
C19H14FN5 |
|---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
5-(2-fluoro-6-methylphenyl)-3-(1-methylpyrazol-4-yl)-1H-indazole-6-carbonitrile |
InChI |
InChI=1S/C19H14FN5/c1-11-4-3-5-16(20)18(11)14-7-15-17(6-12(14)8-21)23-24-19(15)13-9-22-25(2)10-13/h3-7,9-10H,1-2H3,(H,23,24) |
InChI Key |
KSWBAYVYDDFVFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C2=CC3=C(C=C2C#N)NN=C3C4=CN(N=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-hydroxyphenyl)-1-[2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one](/img/structure/B12410251.png)
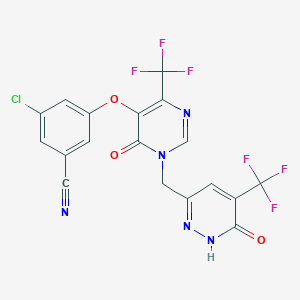
![1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410257.png)
![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12410259.png)
![2-[1-[7-[5-[2-(dimethylamino)ethoxy]indol-1-yl]-1,8-naphthyridin-2-yl]indol-5-yl]oxy-N,N-dimethylethanamine](/img/structure/B12410261.png)
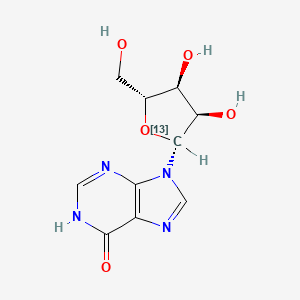
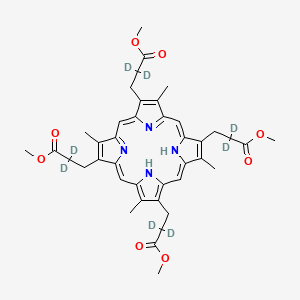

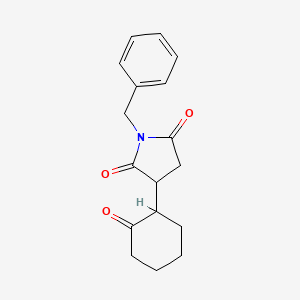
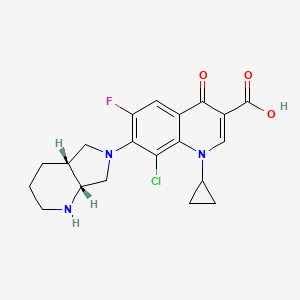

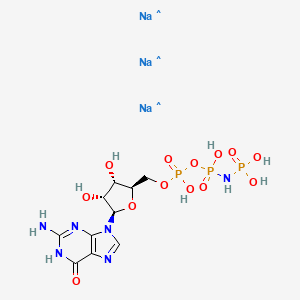
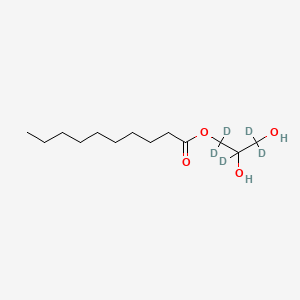
![(E)-3-[1-cyclopropyl-7-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12410326.png)
